molecular formula C9H18O3S B2875833 Cycloheptylmethyl methanesulfonate CAS No. 75646-22-9

Cycloheptylmethyl methanesulfonate

Cat. No.: B2875833
CAS No.: 75646-22-9
M. Wt: 206.3
InChI Key: SBBZAZOOOJEDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Cycloheptylmethyl methanesulfonate is a type of methanesulfonate, which are known to be biological alkylating agents . These agents primarily target DNA, preferentially methylating guanine and adenine bases .

Mode of Action

The alkyl-oxygen bonds of methanesulfonate esters, such as this compound, undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Biochemical Pathways

Methanesulfonates, in general, are known to cause alterations in dna, which can affect various cellular processes

Pharmacokinetics

Methanesulfonates are known to have complex pharmacokinetics . For instance, colistin methanesulfonate (CMS), another methanesulfonate, is administered as a prodrug and is mainly distributed within the extracellular space due to its large molecular weight and cationic properties at physiological pH . Renal clearance of CMS is very low, but the dosing regimen should be adapted to the renal function of the patient because CMS is partly eliminated by the kidney .

Result of Action

The primary result of the action of this compound is the alkylation of DNA, which can lead to DNA damage . This can affect cell proliferation and survival, and may have implications in the treatment of certain diseases, such as cancer .

Chemical Reactions Analysis

Cycloheptylmethyl methanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium or potassium hydroxide for elimination reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Cycloheptylmethyl methanesulfonate is similar to other methanesulfonate esters such as methyl methanesulfonate and ethyl methanesulfonate . These compounds share similar chemical properties and reactivity due to the presence of the methanesulfonate group. this compound is unique in its structure, which includes a cycloheptyl group, making it distinct from other simpler methanesulfonate esters .

Similar compounds include:

This compound’s unique structure may confer different reactivity and biological activity compared to these simpler esters.

Properties

IUPAC Name

cycloheptylmethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3S/c1-13(10,11)12-8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBZAZOOOJEDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cycloheptylmethanol (1.0 g, 7.81 mmol) in dichloromethane (20 ml) at 0° C. under nitrogen was added triethylamine (1.63 ml, 1.5 mol. equiv.) Methanesulphonyl chloride (0.73 ml, 1.2 mol. equiv.) was added, dropwise, and the reaction allowed to stir for two hours at room temperature. Water (50 ml) and dichloromethane (50 ml) were added. The organic phase was separated, washed with water (2×50 ml) and then dried over anhydrous magnesium sulphate. The solution was then filtered and the solvent removed under reduced pressure to give the title compound as an oil (1.66 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.